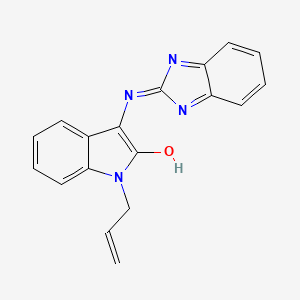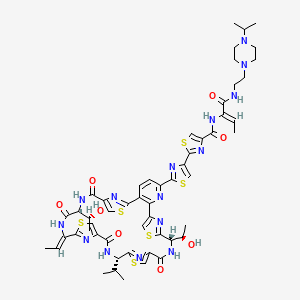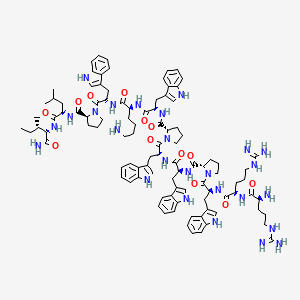
Retro-indolicidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retro-indolicidin is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide. Indolicidin is a 13-residue peptide belonging to the cathelicidin family and is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . This compound is designed by reversing the sequence of indolicidin, which can enhance its biological properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of retro-indolicidin involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids in the reverse order of the native sequence. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Retro-indolicidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, enhancing its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, leading to a loss of structural integrity.
Substitution: this compound can undergo substitution reactions, where specific amino acids are replaced to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Linear peptides without disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Retro-indolicidin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
Retro-indolicidin exerts its antimicrobial effects through multiple mechanisms:
Membrane Disruption: this compound interacts with the lipid bilayer of microbial cell membranes, causing membrane perturbation and cell lysis.
Intracellular Targets: After membrane disruption, this compound can penetrate the cell and interact with intracellular targets, such as proteins and nucleic acids, inhibiting essential cellular processes.
Endotoxin Binding: this compound binds to endotoxins, neutralizing their toxic effects and preventing sepsis.
Comparison with Similar Compounds
Retro-indolicidin is compared with other antimicrobial peptides, such as:
Indolicidin: The native form of this compound, with similar antimicrobial properties but different sequence orientation.
Omiganan: A synthetic analog of indolicidin with
Properties
Molecular Formula |
C100H132N26O13 |
|---|---|
Molecular Weight |
1906.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
InChI Key |
URAYGHMKVDKOFC-GZCUHJJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



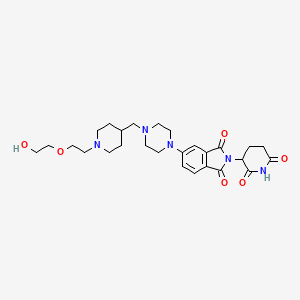

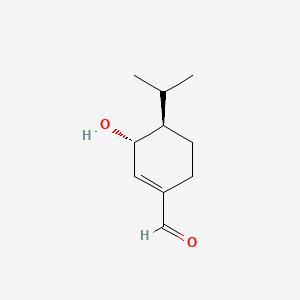

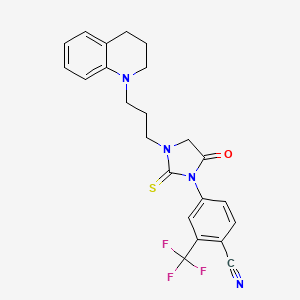
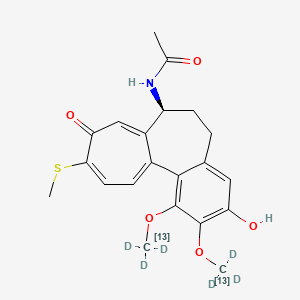
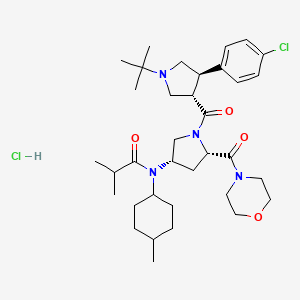

![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

